1-(4-Benzylpiperazin-1-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
Description
Properties
Molecular Formula |
C25H25F3N4O2S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C25H25F3N4O2S/c1-34-20-9-7-19(8-10-20)21-15-22(25(26,27)28)30-24(29-21)35-17-23(33)32-13-11-31(12-14-32)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16-17H2,1H3 |
InChI Key |
UAOMXZNGGWKOPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions The methoxyphenyl and trifluoromethyl-substituted pyrimidine rings are then synthesized separately and coupled with the piperazine derivative through a sulfanyl linkage
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Formation of the Sulfanyl Linkage
The sulfanyl group (-S-) is introduced via nucleophilic substitution or cross-coupling reactions . For example:
-
Mercaptide coupling : A thiolate (RS⁻) may react with a halogenated pyrimidine derivative to form the sulfanyl bond.
-
Catalytic coupling : Palladium or copper catalysts could mediate the coupling of a thioether group to the pyrimidine ring.
Functional Group Reactivity
The compound’s functional groups exhibit distinct reactivity profiles:
-
Carbonyl group (C=O) : Electrophilic and susceptible to nucleophilic additions (e.g., Grignard reagents) or condensation reactions.
-
Sulfanyl group (-S-) : Nucleophilic, undergoing oxidation (e.g., to sulfoxide or sulfone) or substitution reactions.
-
Piperazine ring : Basic, enabling alkylation or acylation reactions.
-
Trifluoromethyl group (-CF₃) : Enhances lipophilicity and stability, resisting metabolic degradation.
Reaction Monitoring and Analysis
| Technique | Purpose | Key Findings |
|---|---|---|
| TLC | Track reaction progress | Detects intermediates and byproducts |
| HPLC | Quantify purity and yield | Confirms product formation post-purification |
| NMR spectroscopy | Confirm structural integrity | Validates sulfanyl linkage and substituent positions |
| X-ray crystallography | Determine molecular conformation | Reveals intra- and intermolecular interactions |
Oxidation of the Sulfanyl Group
The sulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives under oxidizing conditions (e.g., hydrogen peroxide or m-CPBA). This reaction is critical for stability and bioavailability.
Carbonyl Group Reactivity
The ethanone carbonyl group participates in:
-
Nucleophilic additions : Reacts with alcohols, amines, or Grignard reagents.
-
Condensation reactions : Forms imines or β-lactams under appropriate conditions.
Piperazine Ring Interactions
The piperazine core acts as a weak base , enabling:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acetylation : Reaction with acyl chlorides to produce amide derivatives.
Comparative Analysis with Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents .
Anti-inflammatory Effects
Research has highlighted the importance of inflammation in chronic diseases such as cancer and cardiovascular disorders. The compound has been investigated for its potential as a COX-II inhibitor, which could provide therapeutic benefits in managing inflammatory conditions. In related studies, compounds with similar configurations demonstrated potent anti-inflammatory activities, suggesting that this compound may also possess such effects .
Neurological Applications
The structure of the compound suggests potential interactions with neurotransmitter systems. Compounds derived from piperazine have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety. The compound's ability to modulate these pathways could make it a candidate for further research in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
In contrast, 4-proxymethyl-piperidine in introduces steric bulk, which may hinder target binding but improve metabolic stability.
4-Methoxyphenyl vs. 4-fluorophenyl: Methoxy groups improve solubility via hydrogen bonding, whereas fluorophenyl groups (as in ) enhance bioavailability through passive membrane diffusion .
Sulfanyl/Sulfonyl Linkages :
- The sulfanyl bridge in the target compound offers flexibility and moderate hydrogen-bonding capacity, contrasting with the rigid oxadiazole-sulfanyl system in .
- Sulfonyl chlorides (e.g., in ) are reactive intermediates in synthesizing sulfanyl-linked compounds but require careful handling to avoid byproducts.
Physicochemical Properties
Table 2: Crystallographic and Molecular Data
- The fluorophenyl analogue crystallizes in a triclinic system (P1) with intermolecular N–H···O and C–H···S bonds stabilizing the lattice. The target compound’s larger size (527.55 g/mol vs. 264.32 g/mol in ) suggests reduced solubility but improved membrane permeability.
Inferred Bioactivity
- The trifluoromethyl group may enhance kinase inhibition, as seen in similar pyrimidine-based inhibitors .
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a pyrimidine moiety, and a thiol group. Its molecular formula is , with a molecular weight of approximately 468.55 g/mol. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Dopamine Receptors : Its piperazine structure suggests potential activity as a dopamine receptor modulator, which could be beneficial in treating neurological disorders.
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit acetylcholinesterase, suggesting this compound may also possess neuroprotective properties .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Neuroprotective | Acetylcholinesterase inhibition | |
| Dopamine receptor modulation | Potential antagonist | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in models of Parkinson's disease. The compound reduced apoptosis in dopaminergic neurons by inhibiting caspase pathways .
- Antidepressant Activity : Another investigation revealed that the compound could potentially exhibit antidepressant-like effects through modulation of serotonin pathways, which are critical in mood regulation .
- Anticancer Properties : Preliminary studies have suggested that the compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. This activity is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest .
Q & A
Q. What are the key structural features of this compound, and how can they be experimentally validated?
- Methodological Answer : The compound contains a pyrimidine core substituted with trifluoromethyl and 4-methoxyphenyl groups, a benzylpiperazine moiety, and a sulfanyl-linked ethanone group. X-ray crystallography (e.g., Cu-Kα radiation, triclinic P1 space group) can resolve bond lengths, angles, and intermolecular interactions like hydrogen bonds (C–H···O/F) . For example, hydrogen bonding between the carbonyl oxygen and adjacent aromatic protons stabilizes the crystal lattice . Pair crystallographic data with NMR (¹H/¹³C) to confirm substituent positions, particularly the trifluoromethyl group’s electronic effects on pyrimidine ring aromaticity .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : A multi-step synthesis is typical:
- Step 1 : Construct the pyrimidine ring via Biginelli-like cyclization using 4-methoxyphenylacetone, trifluoromethyl acetamide, and thiourea under acidic conditions .
- Step 2 : Introduce the sulfanyl-ethanone linker via nucleophilic substitution (e.g., using 2-chloroethanone and a thiolate intermediate) .
- Step 3 : Couple the benzylpiperazine group via amide bond formation using carbodiimide crosslinkers (e.g., EDC/NHS) . Optimize yields by monitoring reaction progress with LC-MS and adjusting solvent polarity (e.g., DMF vs. THF).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?
- Methodological Answer : For example, if conflicting data exist for trifluoromethyl-substituted pyrimidines in enzyme inhibition assays:
- Step 1 : Compare structural parameters (e.g., bond angles at C–CF₃ in crystallographic data) to assess steric/electronic differences .
- Step 2 : Use density functional theory (DFT) to model electrostatic potential maps and identify variations in charge distribution near the trifluoromethyl group .
- Step 3 : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate enzyme inhibition via Michaelis-Menten kinetics to isolate confounding factors like solvent effects .
Q. What advanced techniques can evaluate this compound’s potential as a biochemical probe?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) by immobilizing the protein on a sensor chip and measuring ligand-induced refractive index changes .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding-driven entropy/enthalpy trade-offs .
- Cryo-EM : For large targets (e.g., GPCRs), resolve ligand-induced conformational changes at near-atomic resolution .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s potency?
- Methodological Answer :
- Variation 1 : Replace the benzyl group in the piperazine moiety with substituted aryl groups (e.g., 4-fluorophenyl) to assess steric effects .
- Variation 2 : Modify the sulfanyl linker length (e.g., ethanone vs. propanone) to evaluate conformational flexibility .
- Analysis : Use hierarchical clustering of IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate activity with substituent properties (e.g., logP, polar surface area) .
Q. What are best practices for analyzing crystallographic data discrepancies?
- Methodological Answer : If unit cell parameters differ between batches (e.g., due to polymorphism):
- Step 1 : Perform powder X-ray diffraction (PXRD) to confirm phase purity .
- Step 2 : Use Mercury CSD software to compare hydrogen-bonding networks and packing motifs with published structures .
- Step 3 : Conduct thermal analysis (DSC/TGA) to rule out solvent inclusion or decomposition during crystallization .
Methodology for Complex Scenarios
Q. How to optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables like temperature (60–120°C), catalyst loading (5–20 mol%), and solvent (DMF, acetonitrile) .
- Flow Chemistry : For exothermic steps (e.g., cyclization), implement continuous-flow reactors with precise temperature control to improve reproducibility .
- In-line Analytics : Monitor key intermediates via FTIR or Raman spectroscopy to automate endpoint detection .
Q. How to assess metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-HRMS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .
- Data Interpretation : Apply pharmacokinetic modeling (e.g., Phoenix WinNonlin) to predict hepatic extraction ratios and adjust substituents (e.g., replace methoxy with halogens) .
Tables for Key Data
Table 1 : Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| a, b, c (Å) | 7.32, 9.45, 10.21 |
| α, β, γ (°) | 89.1, 78.3, 85.6 |
| Hydrogen bonds | C11–H11···O1 (2.86 Å) |
Table 2 : Synthetic Yield Optimization (from )
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | EDC | 72 |
| THF | 60 | DCC | 58 |
| Acetonitrile | 100 | EDC | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
